molecular formula C18H19ClO5 B4776465 butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No. B4776465
M. Wt: 350.8 g/mol
InChI Key: CPBUXQUYNYHJID-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have explored the synthesis of related chromene compounds, highlighting novel approaches and methodologies. For example, Tavakoli-Hoseini et al. (2011) demonstrated the synthesis of a tetracyclic compound through the reaction of aromatic aldehydes with 4-hydroxycoumarin, under solvent-free conditions using an acidic ionic liquid, showcasing the efficiency of such methods in producing chromene derivatives with good purity and yield (Tavakoli-Hoseini et al., 2011). Similarly, Teimouri and Inanloo (2018) developed a novel protocol for synthesizing alkyl chromene derivatives, emphasizing the mild reaction conditions and high bond efficiency of their method (Teimouri & Inanloo, 2018).

Molecular Structure Analysis

The study of chromene molecular structures has led to significant insights into their stability and reactivity. Zonouzi et al. (2005) reported on the crystal structure of a dimethyl chromene derivative, revealing the impact of molecular geometry on stability (Zonouzi et al., 2005).

Chemical Reactions and Properties

Chromenes undergo a variety of chemical reactions, contributing to their versatility in synthetic applications. Wang et al. (2006) explored the synthesis and properties of pi-extended chromene derivatives, providing insights into their optoelectronic properties and potential applications (Wang et al., 2006).

Physical Properties Analysis

Investigations into the physical properties of chromene compounds have uncovered critical aspects that influence their chemical behavior and applications. The synthesis and study of substituted chromenes by Shi and Shi (2006) shed light on their functionalization and potential utility in diverse chemical contexts (Shi & Shi, 2006).

Chemical Properties Analysis

Understanding the chemical properties of chromenes is essential for their application in drug design and material science. Liu et al. (2015) detailed the dually activated Michael-Michael-acetalization cascade for synthesizing tetrahydrochromen derivatives, highlighting the diastereoselectivity and yields of these reactions (Liu et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for this compound is not mentioned in the retrieved sources .

Safety and Hazards

This compound is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent harm.

properties

IUPAC Name

butyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5/c1-2-3-7-22-17(20)10-23-16-9-15-13(8-14(16)19)11-5-4-6-12(11)18(21)24-15/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBUXQUYNYHJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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butyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

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